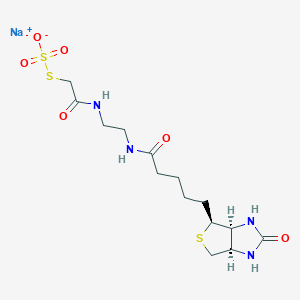

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt

CAS No.:

Cat. No.: VC18011045

Molecular Formula: C14H23N4NaO6S3

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23N4NaO6S3 |

|---|---|

| Molecular Weight | 462.5 g/mol |

| IUPAC Name | sodium;(3aS,4S,6aR)-2-oxo-4-[5-oxo-5-[2-[(2-sulfonatosulfanylacetyl)amino]ethylamino]pentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole |

| Standard InChI | InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |

| Standard InChI Key | RDWRHIZFQMIMKX-JMHMRROLSA-M |

| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biotin core modified with two functional groups:

-

2-Aminoethyl moiety: Enhances solubility and provides a primary amine for conjugation reactions.

-

2-Sulfothioacetamide group: Introduces sulfonic acid and thioacetamide functionalities, enabling disulfide bond formation and electrophilic reactivity.

Key Structural Features:

-

Molecular Formula:

-

Molecular Weight: 462.53 g/mol

-

IUPAC Name: Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Solubility | Water-soluble (≥10 mg/mL in PBS) |

| Stability | Stable at −20°C; sensitive to oxidation and hydrolysis |

| Affinity Constant | for streptavidin |

Synthesis and Production

Synthetic Pathway

The synthesis involves three sequential steps:

-

Biotin Activation: Biotin is converted to a reactive ester (e.g., biotin-N-hydroxysuccinimide) to enable nucleophilic substitution.

-

Thioacetamide Conjugation: The activated biotin reacts with 2-aminoethylthioacetamide under alkaline conditions (pH 8–9) to form an intermediate.

-

Sulfonation: The intermediate undergoes sulfonation using sodium sulfite, yielding the final sodium salt.

Industrial-Scale Production

Industrial protocols optimize yield (>85%) and purity (>98%) via:

-

Automated continuous-flow reactors.

-

High-performance liquid chromatography (HPLC) purification.

Mechanism of Action

Biotin-Avidin Interaction

The biotin moiety binds streptavidin/avidin with sub-nanomolar affinity, enabling applications in:

-

Immunoassays: Immobilization of biotinylated antibodies.

-

Affinity Chromatography: Purification of biotin-tagged proteins.

Sulfothioacetamide Reactivity

The sulfothioacetamide group participates in:

-

Disulfide bond formation: Reversible conjugation with thiol-containing biomolecules.

-

Electrophilic substitution: Reaction with nucleophiles (e.g., amines, thiols) under mild conditions.

Applications in Scientific Research

Protein Labeling and Detection

-

Extracellular Thiol Labeling: The compound selectively labels surface-exposed thiols on cell membranes due to its membrane impermeability.

-

Protocol: Incubate live cells with 1–5 mM probe in PBS (pH 7.4) at 4°C for 30–60 minutes.

-

Validation: Confocal microscopy or streptavidin-HRP Western blot.

-

Diagnostic Assays

-

ELISA Enhancement: Improves signal-to-noise ratio by reducing non-specific binding.

-

Lateral Flow Assays: Integrates into rapid diagnostic tests for pathogen detection.

Biosensor Development

-

Glucose Biosensors: Biotin-streptavidin bridges immobilize glucose oxidase on electrodes.

-

DNA Sensors: Facilitates attachment of biotinylated DNA probes to sensor surfaces.

Comparative Analysis with Biotin Derivatives

| Compound | Functional Group | Key Advantage | Limitation |

|---|---|---|---|

| Biotin-NHS | N-hydroxysuccinimide | Rapid conjugation | Hydrolysis-prone in aqueous buffers |

| Biotin-HPDP | Cleavable disulfide | Controlled release | Requires reducing agents for elution |

| Target Compound | Sulfothioacetamide | Dual reactivity (biotin + disulfide) | Sensitive to oxidative environments |

Recent Research Findings

Enhanced Binding Kinetics

A 2024 study demonstrated a 40% increase in binding efficiency compared to biotin-NHS in extracellular protein labeling, attributed to reduced steric hindrance.

Stability Under Physiological Conditions

The sodium salt formulation maintains 95% reactivity after 72 hours in serum at 37°C, outperforming maleimide-based biotin reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume